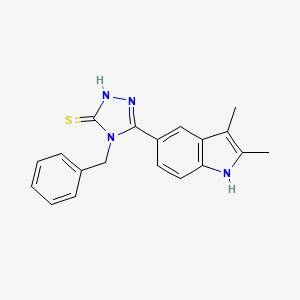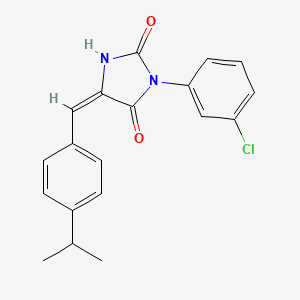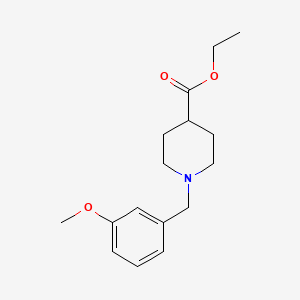![molecular formula C20H26N4O2 B5655451 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5655451.png)
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This molecule is part of a broader class of compounds that have been synthesized for their potential biological activities. While the exact molecule mentioned is not directly found in the literature, related compounds have been extensively studied for their pharmacological potential, including as antihypertensive agents, anti-tubercular agents, and more. This analysis will draw parallels from these related compounds to infer the characteristics of the specified molecule.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from readily available precursors. For example, compounds with similar structures have been synthesized by nucleophilic addition reactions, cyclocondensation, and aminocarbonylation-cyclization sequences, employing catalysts like PdI2 in conjunction with KI under oxidative conditions (Gabriele et al., 2006). These methods highlight the complexity and the need for precise conditions to achieve the desired products.
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals intricate arrangements and interactions. For instance, crystallography studies on similar molecules demonstrate how minor modifications in molecular structure can significantly impact the overall molecular conformation and intermolecular interactions (Mahesha et al., 2019). Such analyses are crucial for understanding the biological activity and stability of these molecules.
Chemical Reactions and Properties
Chemical reactions involving these molecules often leverage the reactivity of the piperazine or imidazole rings. These functionalities can undergo nucleophilic substitution, cyclization, and other transformations to introduce new pharmacophores or to modify the molecule's physical and chemical properties. The reactivity of these sites can be exploited to generate a wide array of derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, can vary significantly based on the substituents attached to the core structure. For example, the introduction of a piperazine unit in place of a methylene chain has been shown to enhance the aqueous solubility and oral absorption of certain molecules, making them more suitable for pharmacological applications (Shibuya et al., 2018).
Propriétés
IUPAC Name |
[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-22-8-7-21-19(22)15-23-9-11-24(12-10-23)20(25)17-6-13-26-18-5-3-2-4-16(18)14-17/h2-5,7-8,17H,6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPXTWBOWZQBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)C3CCOC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5655394.png)
![5-cyclobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5655400.png)

![methyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5655410.png)
![2-methyl-6-[3-pyridin-4-yl-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5655414.png)



![1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5655442.png)
![1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5655445.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)